molecular formula C11H15NO B8537514 n-(1-Benzyl-propyl)-formamide

n-(1-Benzyl-propyl)-formamide

Cat. No. B8537514
M. Wt: 177.24 g/mol
InChI Key: QTHQSJLXYKRETJ-UHFFFAOYSA-N
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Patent
US06140322

Procedure details

To a stirred solution of formic acid (250 ml) and formamide (500 ml) was added 1-phenyl-2-butanone (25 g, 0.168 mols); the reaction was then heated to 165-170° C. for four hours. The reaction was then cooled and poured into water (1 l). The aqueous phase was then extracted with ethyl acetate (3×100 ml). The organic phase was washed with saturated sodium bicarbonate (2×200 ml) and dried over magnesium sulfate. Evaporation of the solvent yielded an oil (24.1 g, 80%).
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
C(O)=O.[CH:4]([NH2:6])=[O:5].[C:7]1([CH2:13][C:14](=O)[CH2:15][CH3:16])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>O>[CH2:13]([CH:14]([NH:6][CH:4]=[O:5])[CH2:15][CH3:16])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(CC)=O
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
167.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
The organic phase was washed with saturated sodium bicarbonate (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(CC)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.1 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.